Cas no 1065184-97-5 (5-(methoxymethyl)thiophen-3-ylboronic acid)

5-(Methoxymethyl)thiophen-3-ylboronic acid is a boronic acid derivative featuring a thiophene core substituted with a methoxymethyl group at the 5-position. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile building block for the synthesis of complex heterocyclic systems. The boronic acid moiety enables efficient palladium-catalyzed coupling with aryl or heteroaryl halides, while the methoxymethyl group enhances solubility and reactivity in organic transformations. Its stability under typical reaction conditions and compatibility with diverse functional groups make it a reliable reagent for pharmaceutical and materials science applications. Proper handling under inert conditions is recommended to preserve its reactivity.
5-(methoxymethyl)thiophen-3-ylboronic acid structure
1065184-97-5 structure
Product Name:5-(methoxymethyl)thiophen-3-ylboronic acid
CAS No:1065184-97-5
MF:C6H9BO3S
MW:172.009860754013
MDL:MFCD18383131
CID:2115637
PubChem ID:119082249
Update Time:2025-10-28

5-(methoxymethyl)thiophen-3-ylboronic acid Chemical and Physical Properties

Names and Identifiers

    • B-[5-(methoxymethyl)-3-thienyl]Boronic acid
    • [5-(methoxymethyl)thiophen-3-yl]boronic acid
    • Boronic acid, B-[5-(methoxymethyl)-3-thienyl]-
    • CID 119082249
    • 5-(Methoxymethyl)-3-thiopheneboronic acid
    • 5-(methoxymethyl)thiophen-3-ylboronic acid
    • MDL: MFCD18383131
    • Inchi: 1S/C6H9BO3S/c1-10-3-6-2-5(4-11-6)7(8)9/h2,4,8-9H,3H2,1H3
    • InChI Key: IANUDSWKFLLGLS-UHFFFAOYSA-N
    • SMILES: S1C=C(B(O)O)C=C1COC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 122
  • Topological Polar Surface Area: 77.9

Experimental Properties

  • Density: 1.26±0.1 g/cm3(Predicted)
  • Boiling Point: 318.2±52.0 °C(Predicted)
  • pka: 8.04±0.10(Predicted)

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Additional information on 5-(methoxymethyl)thiophen-3-ylboronic acid

5-(Methoxymethyl)Thiophen-3-Ylboronic Acid: A Comprehensive Overview

The compound with CAS No. 1065184-97-5, commonly referred to as 5-(methoxymethyl)thiophen-3-ylboronic acid, is a versatile and intriguing molecule in the field of organic chemistry. This compound has garnered significant attention due to its unique structural properties and its potential applications in various scientific domains. In this article, we will delve into the characteristics, synthesis, and recent advancements associated with 5-(methoxymethyl)thiophen-3-ylboronic acid, providing a detailed and up-to-date analysis.

5-(Methoxymethyl)thiophen-3-ylboronic acid is a derivative of thiophene, a five-membered heterocyclic aromatic compound. The presence of the boronic acid group (-B(OH)₂) at the 3-position of the thiophene ring introduces unique reactivity, making it a valuable substrate in cross-coupling reactions. Additionally, the methoxymethyl substituent at the 5-position enhances the molecule's stability and functional versatility. Recent studies have highlighted its role in the synthesis of advanced materials, pharmaceuticals, and electronic devices.

One of the most notable applications of 5-(methoxymethyl)thiophen-3-ylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between boronic acids and aryl halides, enabling the construction of complex molecular architectures. Researchers have demonstrated that 5-(methoxymethyl)thiophen-3-ylboronic acid can serve as an efficient coupling partner for synthesizing biaryl compounds with tailored electronic properties. These compounds have found applications in organic electronics, such as light-emitting diodes (LEDs) and solar cells.

In the pharmaceutical industry, 5-(methoxymethyl)thiophen-3-ylboronic acid has been employed as an intermediate in drug discovery programs. Its ability to undergo various functional group transformations makes it a valuable building block for designing bioactive molecules. Recent studies have explored its potential in developing anti-inflammatory agents and anticancer drugs. For instance, derivatives of this compound have shown promising results in inhibiting key enzymes involved in inflammatory pathways.

The synthesis of 5-(methoxymethyl)thiophen-3-ylboronic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A common approach involves the oxidation of an appropriate thiophene derivative followed by boronate esterification. Researchers have optimized these steps to achieve high yields and purity levels, ensuring scalability for industrial applications.

From an environmental standpoint, 5-(methoxymethyl)thiophen-3-ylboronic acid exhibits favorable biodegradation properties under controlled conditions. This characteristic aligns with current sustainability trends in chemical manufacturing, where eco-friendly practices are increasingly prioritized. Recent research has also focused on recycling methodologies for this compound, further reducing its environmental footprint.

In conclusion, 5-(methoxymethyl)thiophen-3-ylboronic acid (CAS No. 1065184-97-5) stands out as a multifaceted compound with significant potential across diverse scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in future innovations. As research continues to uncover new possibilities for this compound, its role in shaping modern chemistry is expected to grow even further.

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